

# Spectroscopic data interpretation for 2,3-Dimethylpent-2-en-1-ol.

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## Compound of Interest

Compound Name: 2,3-Dimethylpent-2-en-1-ol

Cat. No.: B12313740

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## Spectroscopic Data Interpretation: 2,3-Dimethylpent-2-en-1-ol

CAS: 89794-41-2 | Formula: C

H

O | MW: 114.19 g/mol [1]

### Executive Summary & Structural Logic

The Challenge: **2,3-Dimethylpent-2-en-1-ol** presents a unique spectroscopic challenge because it contains a tetrasubstituted double bond.[2] Unlike typical alkenes, it lacks vinylic protons (protons attached directly to the C=C bond).[2] Consequently, standard

H NMR coupling patterns (

-coupling) cannot be used to determine the alkene geometry.[2]

The Solution: Structural elucidation relies on identifying the specific chemical environments of the three methyl groups and the methylene "arms" of the molecule.[2] The differentiation

between the (E) and (Z) isomers must be achieved using NOESY (Nuclear Overhauser Effect Spectroscopy) to map the spatial proximity of the pendant groups.[2]

## Structural Connectivity

- C1: Hydroxymethyl group (-CH  
OH).[2]
- C2: Quaternary alkene carbon bonded to C1 and a Methyl group.[2]
- C3: Quaternary alkene carbon bonded to an Ethyl group and a Methyl group.[2]
- C4-C5: Ethyl group tail.[2]

## Mass Spectrometry (MS) Interpretation

Method: GC-MS (Electron Impact, 70 eV) Objective: Confirm molecular weight and structural fragments.[2]

The mass spectrum of allylic alcohols is characterized by facile dehydration and allylic cleavage.[2]

m/z (Fragment)	Intensity	Interpretation
114	Weak/Trace	Molecular Ion [M] .[2] Often weak in alcohols due to rapid dehydration.
96	Medium	[M - H O] .[2] Loss of water (18 Da).[2] Characteristic of alcohols. Forms a conjugated diene cation.[2]
83	High	[M - CH OH] .[2] Allylic cleavage.[2] Loss of the hydroxymethyl group (31 Da).[2]
69	Base Peak	[C H ] .[2] Loss of Ethyl group (29 Da) and Water? Or fragmentation of the alkene backbone.[2] Common in terpene-like structures.[2]
55	High	[C H ] . Rearrangement fragment typical of alkenes.[2]

Diagnostic Check: Look for the [M-18] peak at m/z 96.[2] If this is the highest mass peak observed, the molecular ion (114) may be too unstable, a common artifact in alcohol MS.[2]

## Infrared Spectroscopy (IR) Interpretation

Method: FTIR (Neat film or ATR) Objective: Identify functional groups and confirm the degree of substitution.[2]

Frequency (cm <sup>-1</sup> )	Intensity	Assignment	Mechanistic Insight
3300–3450	Broad, Strong	O-H Stretch	Hydrogen-bonded hydroxyl group.[2] Confirms alcohol functionality.
2850–2960	Strong	C-H Stretch	Alkyl C-H bonds (methyl and methylene).[2]
1640–1670	Weak/Medium	C=C Stretch	Tetrasubstituted alkenes show weak C=C stretching due to low dipole moment change.[2]
1000–1050	Strong	C-O Stretch	Primary alcohol (allylic).[2]

Diagnostic Check: The absence of a strong C=C peak is expected.[2] If the peak at ~1650 cm<sup>-1</sup> is very strong, suspect a less substituted impurity or conjugation with a carbonyl (which should not be present).[2]

## Nuclear Magnetic Resonance (NMR)

Solvent: CDCl<sub>3</sub>

(Chloroform-d) Reference: TMS (0.00 ppm)[3][4]

## H NMR (Proton)

Since there are no alkene protons, the spectrum is defined by the alkyl groups attached to the double bond.<sup>[2]</sup>

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Note
4.15	Singlet (s)	2H	C1-H (-CH OH)	Deshielded by Oxygen. <sup>[2]</sup> Appears as a singlet because no vicinal protons exist on C2. <sup>[2]</sup>
2.05	Quartet (q)	2H	C4-H (-CH -CH )	Allylic methylene. <sup>[2]</sup> Coupled to the terminal methyl (C5). <sup>[2]</sup>
1.75	Singlet (s)	3H	C2-Me	Allylic methyl on C2. <sup>[2]</sup>
1.68	Singlet (s)	3H	C3-Me	Allylic methyl on C3. <sup>[2]</sup>
1.40	Broad (br)	1H	-OH	Hydroxyl proton. <sup>[2]</sup> Shift varies with concentration/temperature. <sup>[2]</sup>
1.00	Triplet (t)	3H	C5-H (-CH -CH )	Terminal methyl of the ethyl group. <sup>[2]</sup>

Critical Analysis:

- The two singlets at 1.68 and 1.75 ppm are the "fingerprint" of the tetrasubstituted core.<sup>[2]</sup>
- Differentiation: The methyl on C2 is slightly more deshielded (downfield) due to the geminal effect of the hydroxymethyl group compared to the ethyl group on C3, though they are very close.<sup>[2]</sup>

## C NMR (Carbon)

Method: Broadband Decoupled & DEPT-135

Shift (ppm)	Type (DEPT)	Assignment	Note
135.0	Quaternary (C)	C3 (Alkene)	Bonded to Ethyl and Methyl.
132.5	Quaternary (C)	C2 (Alkene)	Bonded to CH OH and Methyl. <sup>[2]</sup>
62.5	CH (Down)	C1 (-CH OH)	Characteristic primary alcohol shift. <sup>[2]</sup>
24.0	CH (Down)	C4 (Ethyl CH )	Allylic methylene. <sup>[2]</sup>
18.5	CH (Up)	C2-Me	Allylic methyl. <sup>[2]</sup>
17.5	CH (Up)	C3-Me	Allylic methyl. <sup>[2]</sup>
13.0	CH (Up)	C5 (Ethyl CH )	Terminal methyl. <sup>[2]</sup>

## Stereochemical Determination (E vs Z)

This is the most critical step for researchers.[2] The IUPAC name often specifies (E)-**2,3-Dimethylpent-2-en-1-ol** (CAS 89794-41-2), but synthesis often yields mixtures.[2]

Principle: The Nuclear Overhauser Effect (NOE) signal intensity is inversely proportional to the sixth power of the distance (

).[2]

- Z-Isomer (Cis-like): The -CH

OH group and the Ethyl group are on the same side of the double bond.[2]

- E-Isomer (Trans-like): The -CH

OH group and the Ethyl group are on opposite sides.[2]

Experimental Protocol (1D NOE or 2D NOESY):

- Irradiate the -CH

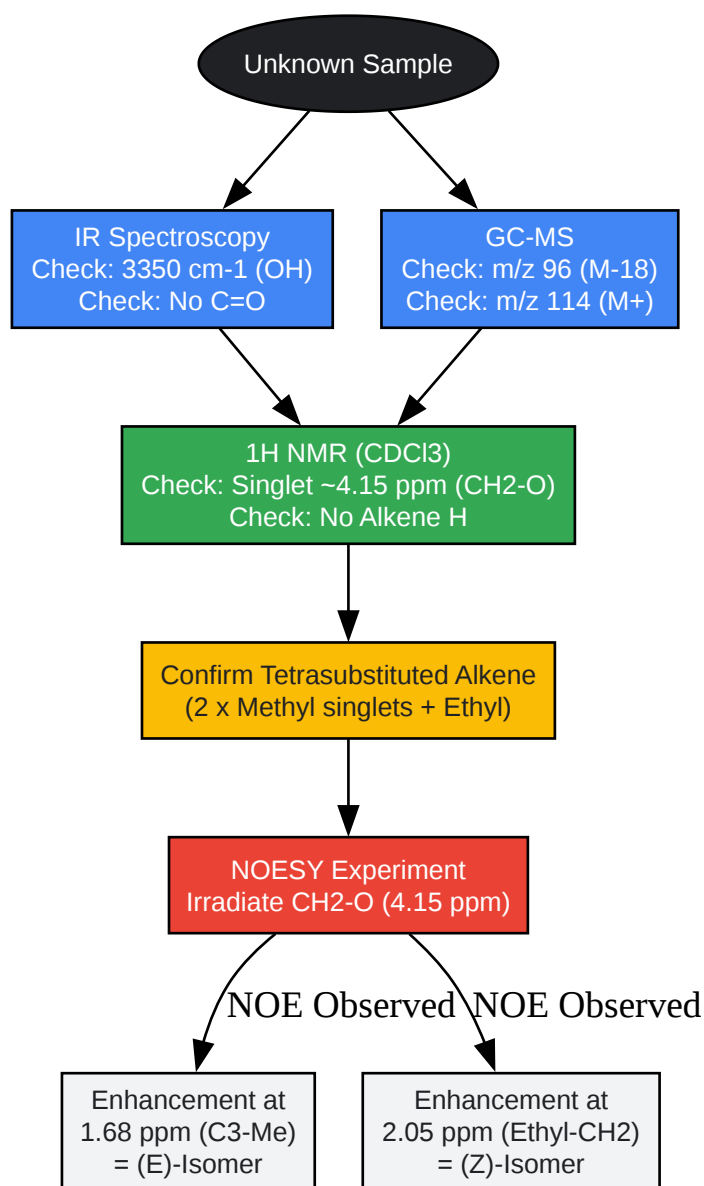
OH signal (4.15 ppm).

- Observe enhancement in the alkyl region.[2]

Isomer	Expected NOE Enhancement	Logic
(E)-Isomer	Strong NOE with C3-Me (1.68 ppm)	The -CH OH is trans to the Ethyl group, placing it cis to the C3-Methyl. [2]
(Z)-Isomer	Strong NOE with Ethyl-CH (2.05 ppm)	The -CH OH is cis to the Ethyl group.[2]

## Logic Workflow Diagram

The following diagram illustrates the decision tree for validating the identity and stereochemistry of the molecule.



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Caption: Workflow for the structural and stereochemical validation of **2,3-Dimethylpent-2-en-1-ol**.

## Experimental Protocol: Sample Preparation for NMR

To ensure high-resolution data for the critical NOE experiments, follow this strict preparation protocol.

- Solvent Selection: Use CDCl<sub>3</sub> (99.8% D) containing 0.03% TMS.[2] Ensure the solvent is dry (store over molecular sieves) to prevent water peaks from obscuring the Ethyl-CH or OH signals.[2]
- Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
  - Note: High concentrations (>30 mg) can cause viscosity broadening, obscuring the fine splitting of the ethyl quartet.[2]
- Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (silica/salts) which degrade line shape.[2]
- Shimming: Automated gradient shimming is usually sufficient, but manual touch-up of Z1 and Z2 shims is recommended if the methyl singlets at 1.68/1.75 ppm are not resolved to baseline.[2]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12815294, (E)-2,3-dimethylpent-2-en-1-ol.[2] Retrieved from [[Link](#)][2]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (General reference for allylic alcohol fragmentation and NOE principles).
- NIST Mass Spectrometry Data Center. 2,3-Dimethyl-2-pentene (Parent Alkene Spectral Data). Retrieved from [[Link](#)][2]

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## Sources

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- [2. 2,3-Dimethyl-2-pentene | C7H14 | CID 25403 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. spectrabase.com \[spectrabase.com\]](#)
- [4. C7H16 2,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
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